

# Head-to-head comparison of Roflumilast and Apremilast in psoriasis models

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## Head-to-Head Comparison: Roflumilast and Apremilast in Psoriasis Models

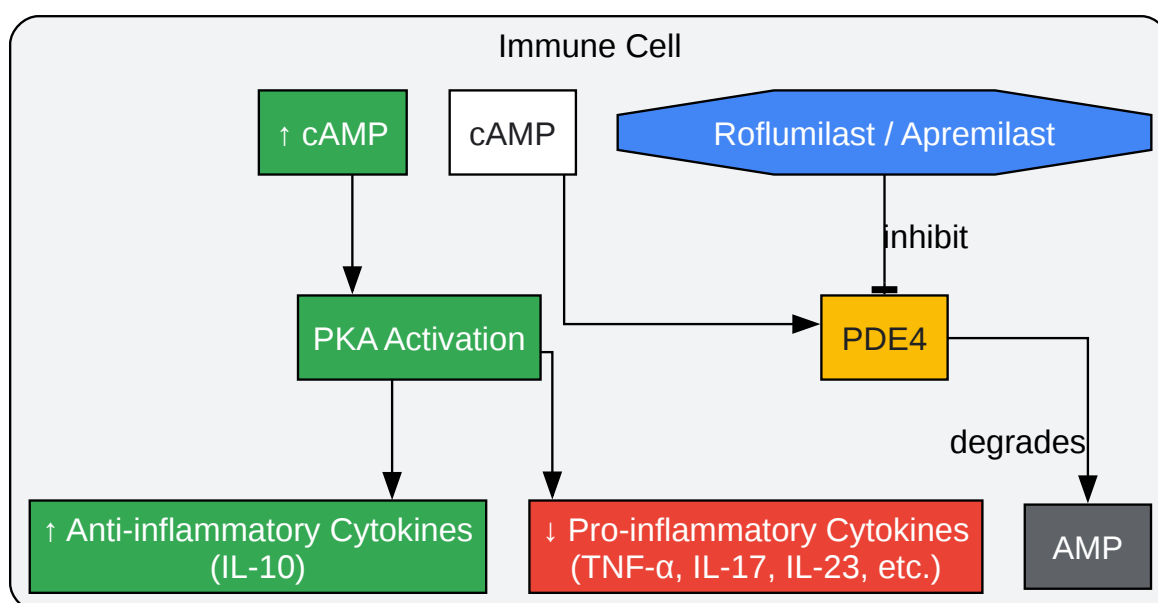
A Guide for Researchers and Drug Development Professionals

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by well-demarcated, erythematous plaques with silvery scales.[1][2] The pathogenesis involves a complex interplay between immune cells and keratinocytes, driven by pro-inflammatory cytokines.[2][3] A key intracellular signaling molecule in this process is cyclic adenosine monophosphate (cAMP), which is degraded by the phosphodiesterase-4 (PDE4) enzyme.[4] Elevated PDE4 activity in psoriatic skin leads to decreased cAMP levels and a subsequent increase in the production of inflammatory mediators.[5]

Both **Roflumilast** and Apremilast are small molecule inhibitors of PDE4, representing a targeted therapeutic approach for psoriasis.[1][6] Apremilast (Otezla®) is an oral PDE4 inhibitor approved for moderate-to-severe plaque psoriasis and psoriatic arthritis.[1][4][6] **Roflumilast** (Zoryve®) is a more potent, selective PDE4 inhibitor, recently approved as a topical treatment for plaque psoriasis.[1][5][7][8] This guide provides an objective, data-driven comparison of their performance in various psoriasis models to inform preclinical and clinical research.

## Mechanism of Action: PDE4 Inhibition

Both **Roflumilast** and Apremilast function by inhibiting the PDE4 enzyme, which is prominent in immune cells.[4] This inhibition prevents the degradation of cAMP to its inactive form, adenosine monophosphate (AMP).[4] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes.[4] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), Interferon-gamma (IFN- $\gamma$ ), and Interleukins IL-2, IL-12, IL-17, and IL-23.[1][4][6] Concurrently, it increases the production of the anti-inflammatory cytokine IL-10.[1][4][6]



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**Caption:** PDE4 Inhibition Signaling Pathway

## Preclinical Performance Comparison

Direct head-to-head preclinical studies are limited, but in vitro data consistently demonstrate a significant difference in potency between the two molecules.

## In Vitro PDE4 Inhibition

**Roflumilast** is substantially more potent than Apremilast in inhibiting the PDE4 enzyme. In vitro assays show that **Roflumilast** has an IC50 (half-maximal inhibitory concentration) of 0.8 nM, whereas Apremilast has an IC50 of 7.4 nM.[9][10] This superior potency of **Roflumilast** also translates to a greater ability to increase cAMP levels in peripheral blood mononuclear cells.[9][10]

Compound	Target	IC50	Source
Roflumilast	PDE4	0.8 nM	[9][10]
Apremilast	PDE4	7.4 nM	[9][10]

**Table 1.** In Vitro Potency Against PDE4

## In Vivo Psoriasis Models

Various mouse models are used to recapitulate aspects of human psoriasis, with the Imiquimod (IMQ)-induced and IL-23-induced models being common choices.[11][12][13] One study noted that in an Aldosterone-Induced Psoriasis-like Dermatitis (AIPD) mouse model, intraperitoneally applied apremilast (1 mg/kg) had a disease-modifying effect, whereas topical **roflumilast** application did not show alterations in PASI scores or cAMP levels, highlighting the importance of the chosen model and route of administration in interpreting results.[10]

Model	Drug	Administration	Key Findings	Source
AIPD Mouse Model	Apremilast	Intraperitoneal (1 mg/kg)	Exerted a disease-modifying effect.	[10]
AIPD Mouse Model	Roflumilast	Topical	Did not alter PASI scores or cAMP levels.	[10]

**Table 2.** Comparative Data in an In Vivo Psoriasis Model

## Clinical Efficacy Comparison

Direct head-to-head clinical trials comparing topical **Roflumilast** and oral Apremilast are not available. The following tables summarize pivotal Phase 3 trial data for each drug in treating plaque psoriasis.

## Roflumilast (Topical) Clinical Data

The efficacy and safety of **Roflumilast** 0.3% cream were evaluated in the identically designed DERMIS-1 and DERMIS-2 phase 3 trials.[8]

Trial	Endpoint (Week 8)	Roflumilast 0.3% Cream	Vehicle	P-value	Source
DERMIS-1	IGA Success Rate	42.4%	6.1%	<0.001	[8]
DERMIS-2	IGA Success Rate	37.5%	6.9%	<0.001	[8]
Pooled	Intertriginous-IGA Success	71.9%	20.5%	<0.01	[14]
Pooled	Worst-Itch NRS $\geq$ 4 point reduction	>50%	Vehicle data not specified	Significant vs. vehicle	[15][16]

**Table 3.** Summary of **Roflumilast** Phase 3 Clinical Trial Results. \*IGA Success is defined as a score of 'clear' or 'almost clear' plus a  $\geq$ 2-grade improvement.

## Apremilast (Oral) Clinical Data

The ESTEEM 1 trial was a pivotal phase 3 study evaluating the efficacy and safety of oral Apremilast for moderate to severe plaque psoriasis.[17]

Trial	Endpoint (Week 16)	Apremilast 30 mg BID	Placebo	P-value	Source
ESTEEM 1	PASI-75**	33.1%	5.3%	<0.0001	[17]
ESTEEM 1	sPGA 0 or 1***	21.7%	3.9%	<0.0001	

**Table 4.** Summary of Apremilast (ESTEEM 1) Phase 3 Clinical Trial Results. \*\*PASI-75 is a ≥75% reduction from baseline Psoriasis Area and Severity Index score. \*\*\*sPGA of 0 ('clear') or 1 ('almost clear').

## Impact on Inflammatory Cytokines

Apremilast treatment has been shown to significantly reduce plasma levels of key cytokines involved in psoriasis pathology.

Cytokine	Median Reduction from Baseline (Apremilast, Week 4)	Source
IL-17F	-50% to -57%	<a href="#">[18]</a>
IL-17A	-43% to -44%	<a href="#">[18]</a>
IL-22	-27% to -36%	<a href="#">[18]</a>
TNF-α	-3% to -9%	<a href="#">[18]</a>

**Table 5.** Effect of Oral Apremilast on Plasma Cytokine Levels in Psoriasis Patients.

Multivariate analyses have shown that the reduction in IL-17F is the most significant predictor of PASI score improvement with Apremilast, though synergistic effects among IL-17A/F, IL-22, and TNF-α are evident.[\[18\]](#) Similar detailed clinical data on cytokine modulation by topical **Roflumilast** is not as extensively published.

## Experimental Protocols & Workflows

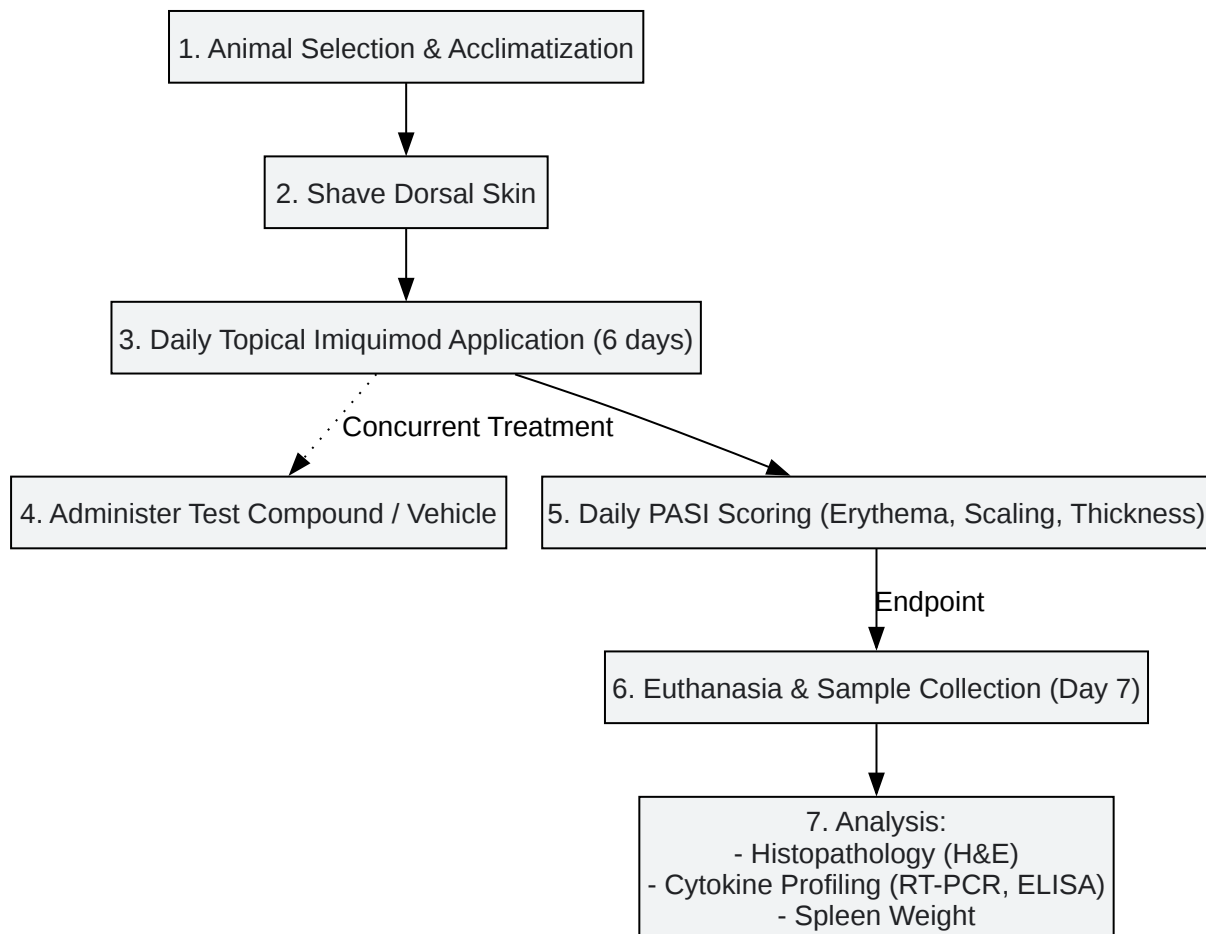
### Imiquimod (IMQ)-Induced Psoriasis Mouse Model

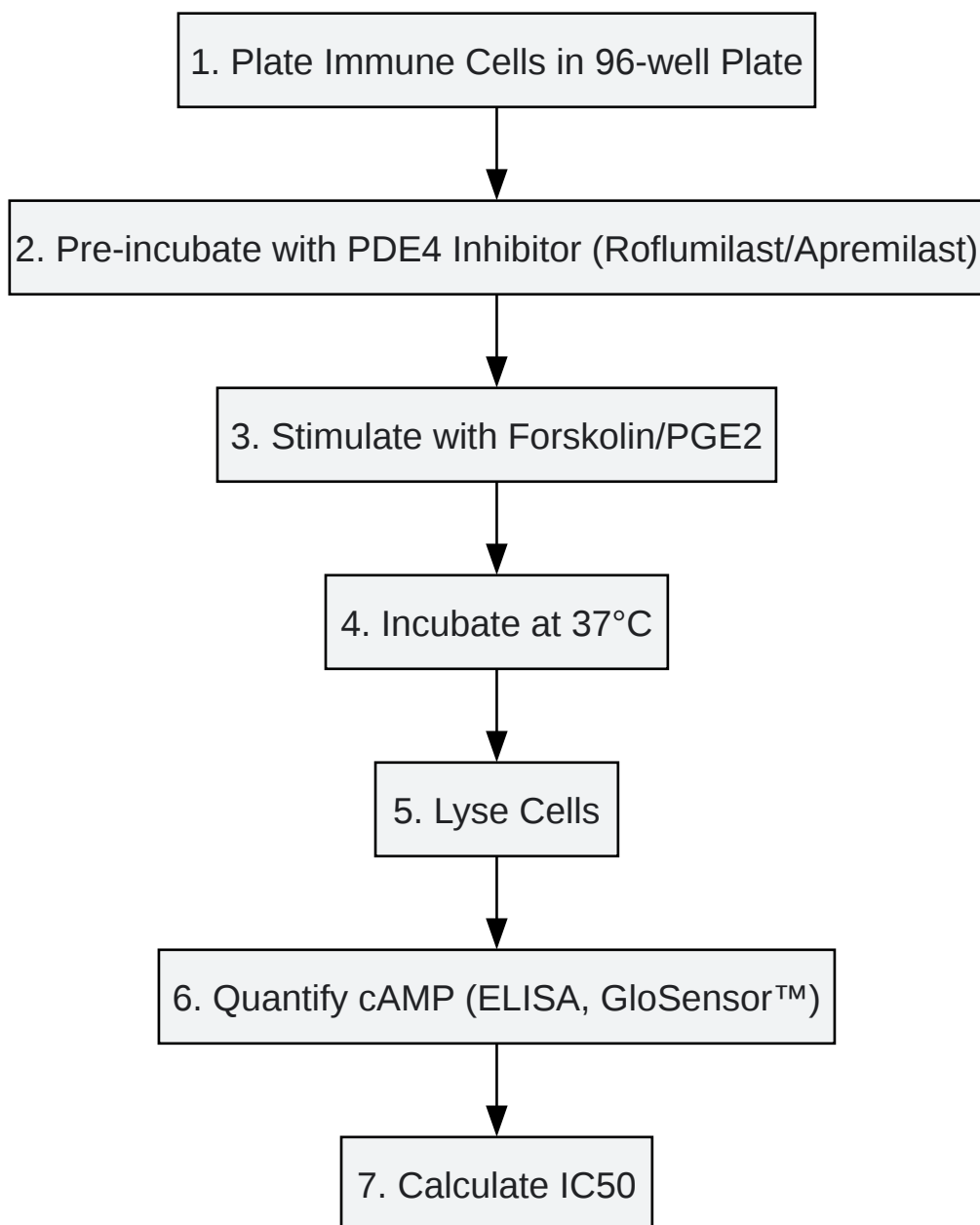
This is a widely used acute inflammatory model that recapitulates key features of psoriasis, including epidermal hyperplasia, immune cell infiltration, and a cytokine profile involving the IL-23/IL-17 axis.[\[12\]](#)[\[19\]](#)

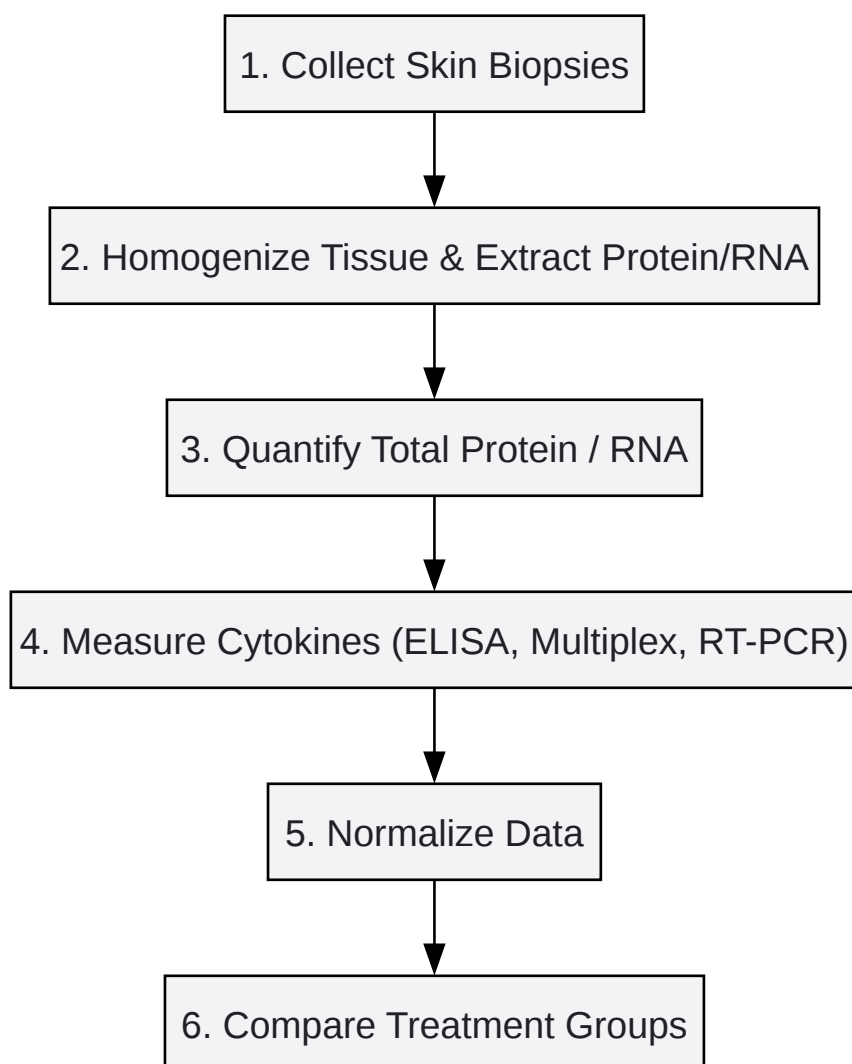
Methodology:

- Animal Selection: Use BALB/c or C57BL/6 mice, 8-12 weeks old.

- Acclimatization: Allow mice to acclimate for at least one week before the experiment.
- Hair Removal: Shave the dorsal skin of the mice over a 2x2 cm area. Allow a 48-hour recovery period.[\[12\]](#)
- Induction: Apply a daily topical dose of 62.5 mg of 5% Imiquimod cream (Aldara™) to the shaved dorsal skin and sometimes the ear for 6 consecutive days.[\[12\]](#)[\[19\]](#) A 6-day protocol is considered optimal for establishing the model.[\[12\]](#)
- Treatment: Administer test compounds (e.g., **Roflumilast**, Apremilast) via the desired route (topical, oral, IP) either prophylactically (before IMQ) or therapeutically (concurrent with IMQ). Include a vehicle control group.
- Scoring: Daily, assess the severity of inflammation based on the Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and skin thickness on a scale of 0 to 4.
- Endpoint Analysis: On day 7, euthanize mice. Collect skin biopsies for histopathology (H&E staining), and cytokine analysis (RT-PCR, ELISA). Measure spleen weight as an indicator of systemic inflammation.







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